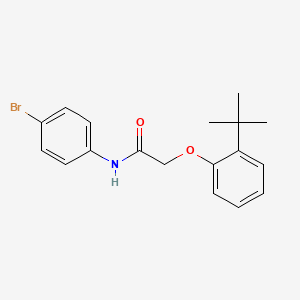

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide, also known as BPTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTAA is a member of the acetamide family of compounds and has a molecular weight of 396.35 g/mol.

Applications De Recherche Scientifique

- The tert-butyl group in N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide plays a crucial role in chemical transformations. Researchers have utilized this moiety as a building block for the synthesis of various organic compounds. Its steric hindrance and stability make it an attractive choice for constructing complex molecules .

- The tert-butyl group’s crowded nature impacts its reactivity in biological systems. It has been studied for its relevance in enzymatic reactions, protein-ligand interactions, and drug design. Researchers explore its potential as a pharmacophore in drug discovery .

- Understanding how N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide is metabolized by microorganisms is essential. The tert-butyl group’s presence affects its biodegradation pathways. Investigating these pathways informs environmental risk assessments and bioremediation strategies .

- Nature often employs similar structural motifs. The tert-butyl group appears in various natural products, such as plant secondary metabolites. Researchers study its role in biosynthetic pathways, shedding light on the evolution of these compounds and their ecological functions .

- Enzymes with active sites accommodating bulky groups can catalyze reactions involving N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide . Biocatalytic processes benefit from the unique reactivity patterns of the tert-butyl group, enabling selective transformations .

- The tert-butyl group’s sterics influence surface interactions. Researchers explore its use in functional materials, such as coatings, sensors, and catalysts. Understanding how it affects surface properties guides material design .

Chemical Transformations and Synthesis

Biological Applications

Biodegradation Pathways

Natural Products and Biosynthesis

Biocatalysis and Enzymes

Materials Science and Surface Chemistry

Propriétés

IUPAC Name |

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2/c1-18(2,3)15-6-4-5-7-16(15)22-12-17(21)20-14-10-8-13(19)9-11-14/h4-11H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWPYJAEQQNNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)

![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2831824.png)

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2831834.png)

![4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline](/img/structure/B2831837.png)

![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2831844.png)